2-Bromo-1,3,4-trimethylbenzene
CAS No.: 41381-36-6
Cat. No.: VC16029867
Molecular Formula: C9H11Br
Molecular Weight: 199.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41381-36-6 |
---|---|
Molecular Formula | C9H11Br |
Molecular Weight | 199.09 g/mol |
IUPAC Name | 2-bromo-1,3,4-trimethylbenzene |
Standard InChI | InChI=1S/C9H11Br/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,1-3H3 |
Standard InChI Key | RPEKBTJJOCWRNP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=C(C=C1)C)Br)C |
Introduction
Nomenclature and Structural Characteristics
IUPAC Nomenclature and Isomerism
The systematic name 2-bromo-1,3,4-trimethylbenzene derives from the substitution pattern on the benzene ring. The bromine atom occupies the 2-position, while methyl groups are located at the 1-, 3-, and 4-positions. This arrangement distinguishes it from closely related isomers such as 2-bromo-1,3,5-trimethylbenzene (mesityl bromide, CAS 576-83-0), a well-documented compound with distinct physicochemical properties . The positional isomerism significantly influences reactivity; for example, steric hindrance from adjacent methyl groups in the 1,3,4-configuration may reduce electrophilic substitution rates compared to symmetrically substituted analogs .
Molecular and Structural Data
The molecular formula is C₉H₁₁Br, with a molecular weight of 199.09 g/mol. While no experimental crystal structure exists for this specific isomer, computational models predict a planar aromatic core with methyl groups inducing slight torsional strain due to non-bonded interactions . The InChIKey for related structures, such as 2-bromo-5-methoxy-1,3,4-trimethylbenzene (PubChem CID 14331811), suggests similar electronic environments, with bromine exerting a strong electron-withdrawing effect .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A prominent synthesis route for brominated trimethylbenzenes involves palladium-catalyzed cross-coupling. For example, 1-bromo-2,3,5-trimethylbenzene (CAS 31053-99-3) is synthesized via a Buchwald-Hartwig amination analog, using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), t-BuBrettPhos ligand, and potassium fluoride in 1,4-dioxane at 130°C under inert atmosphere . This method achieves an 80% yield, suggesting applicability to 2-bromo-1,3,4-trimethylbenzene with modified starting materials .
Electrophilic Aromatic Substitution
Bromination of pre-functionalized trimethylbenzenes represents another viable pathway. Mesitylene (1,3,5-trimethylbenzene) undergoes electrophilic bromination at the 2-position using bromine in the presence of Lewis acids like FeBr₃ . Adapting this method for asymmetrical trimethylbenzenes would require careful control of reaction conditions to direct bromination to the desired position.
Physicochemical Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of analogous compounds, such as 2-bromo-1,3,5-trimethylbenzene, reveal distinct proton environments:
-
Methyl groups resonate as singlets at δ 2.30–2.45 ppm due to equivalence .
-
Aromatic protons adjacent to bromine appear as a singlet at δ 7.05–7.20 ppm .
For 2-bromo-1,3,4-trimethylbenzene, the lack of symmetry would split methyl signals into multiple singlets, while aromatic protons may display coupling patterns indicative of meta- and para-substitution.
Mass Spectrometry
Electron ionization (EI) mass spectra of brominated trimethylbenzenes typically show a molecular ion peak at m/z 198/200 (1:1 ratio for ⁷⁹Br/⁸¹Br isotopes) . Fragment ions include [M−Br]⁺ (m/z 119) and [C₇H₇]⁺ (m/z 91), consistent with loss of bromine and subsequent ring rearrangement .
Thermodynamic Data
Chemical Reactivity and Applications
Reactivity in Substitution Reactions
The bromine atom in 2-bromo-1,3,4-trimethylbenzene serves as a leaving group, enabling nucleophilic aromatic substitution (NAS) under specific conditions. For example, methoxy groups can be introduced via copper-catalyzed coupling, as demonstrated in the synthesis of 2-bromo-5-methoxy-1,3,4-trimethylbenzene (CID 14331811) . Steric hindrance from methyl groups may necessitate elevated temperatures or polar aprotic solvents (e.g., DMF) to facilitate reactivity .
Pharmaceutical Intermediates
Brominated trimethylbenzenes are precursors to bioactive molecules. For instance, mesityl bromide derivatives are intermediates in antipsychotic drug synthesis . The 1,3,4-substitution pattern may confer unique steric properties, enhancing binding affinity in target proteins.
Material Science
These compounds act as monomers in polymer synthesis. Bromine’s electron-withdrawing nature enhances thermal stability, making them suitable for flame-retardant materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume